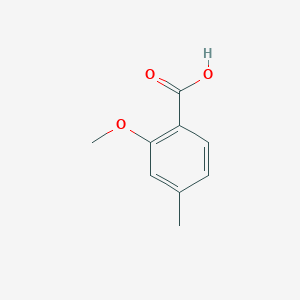
5-Nitro-3H-benzofuran-2-one
Overview
Description
5-Nitro-3H-benzofuran-2-one, also known as 5-nitrobenzofuran-2-one, is a heterocyclic organic compound. It is a five-membered aromatic ring structure with a nitro group attached to the 2-position. This compound has been studied extensively for its various properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
Scientific Research Applications
Pharmacological Effects
5-Nitro-3H-benzofuran-2-one and its derivatives have been explored for their potential pharmacological effects. For instance, compounds related to this chemical structure, such as substituted benzofurans, have been studied for their rewarding and reinforcing effects in rodent models, which might predict the effects of similar compounds in therapeutic settings (Sayson et al., 2020). Additionally, studies have examined the influence of similar benzofuran compounds on dopamine levels in the brain, which could indicate potential dependence liability or mechanisms of action beneficial for treating certain conditions (Cha et al., 2016).
Synthesis and Structural Examination
The synthesis and pharmacological examination of benzofuran, indan, and tetralin analogs have been conducted to understand the role of specific molecular structures in interacting with serotonin and catecholamine uptake carriers, which could inform the design of new therapeutic agents (Monte et al., 1993). Furthermore, the synthesis of 5-acyl-3-substituted-benzofuran-2(3H)-ones has been investigated for their anti-inflammatory activity, highlighting the potential of these compounds in treating inflammatory conditions (Chakrabarti et al., 1987).
Analgesic and Anti-inflammatory Activities
Studies have also focused on the analgesic and anti-inflammatory activities of novel benzofuran derivatives, demonstrating their potential in treating pain and inflammation. For example, new Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones have shown promising results in bioassays for anti-inflammatory and analgesic activities (Köksal et al., 2007). Additionally, novel psychoactive benzofurans have been studied for their effects on extracellular serotonin levels, indicating their potential use in psychiatric or neurological disorders (Fuwa et al., 2016).
Imaging and Diagnostic Applications
The development of imaging agents based on benzofuran derivatives for detecting amyloid plaques in Alzheimer's disease has been explored, showcasing the utility of these compounds in diagnostic applications (Labib, 2013).
Mechanism of Action
Target of Action
5-Nitro-3H-benzofuran-2-one, a derivative of benzofuran, has been shown to have strong biological activities Benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may target a variety of cellular components involved in these processes.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , indicating that they may influence pathways related to these processes.
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that this compound may also have similar effects.
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors . Therefore, it is plausible that environmental factors could also influence the action of this compound.
Future Directions
Benzofuran compounds, including “5-Nitro-3H-benzofuran-2-one”, have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Biochemical Analysis
Biochemical Properties
5-Nitro-3H-benzofuran-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can form complexes with proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote cell survival and proliferation . Moreover, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases, which are critical for cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are key to understanding the compound’s biological activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cell behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can cause toxic effects, including cellular damage and apoptosis. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolism of other compounds. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in the body.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a significant role in directing this compound to these compartments, thereby influencing its biological activity.
Properties
IUPAC Name |
5-nitro-3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-4-5-3-6(9(11)12)1-2-7(5)13-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFONKIRKKMJQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345064 | |
| Record name | 5-Nitro-3H-benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21997-23-9 | |
| Record name | 5-Nitro-2(3H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21997-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-3H-benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Benzofuranone, 5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one in chemical synthesis?
A: 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one is a crucial intermediate in the multi-step synthesis of 2-butyl-5-nitrobenzofuran [, , ]. This compound is achieved through a sequence of hydrolysis, decarboxylation, and cyclization reactions when heated in an acidic environment.
Q2: How is 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one synthesized?
A: This compound is synthesized by reacting 5-Nitro-3H-benzofuran-2-one with pentanoic anhydride and a salt of pentanoic acid, potentially in the presence of pentanoic acid itself. The reaction ideally occurs at a controlled temperature of 30°C. Following this, the reaction mixture undergoes acidification, leading to the isolation of the desired 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one product [, , ].
Q3: What is the connection between 2-butyl-5-nitrobenzofuran and pharmaceuticals?
A: 2-butyl-5-nitrobenzofuran serves as a key intermediate in the production of dronedarone []. Dronedarone is an antiarrhythmic medication used in the treatment of certain heart rhythm disorders.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






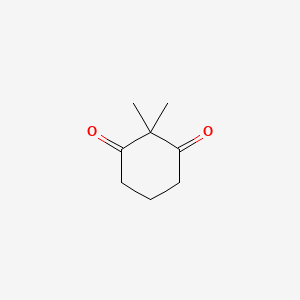

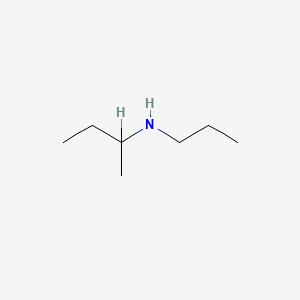

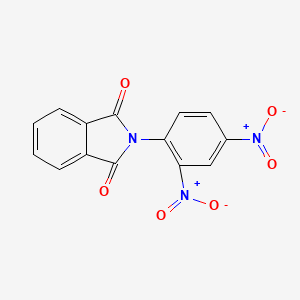
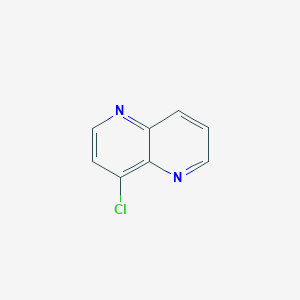
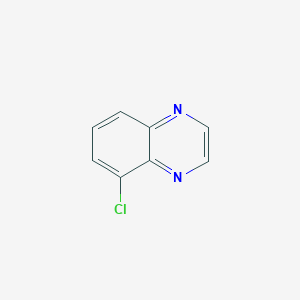

![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)
